Methyl 6-chloro-1-oxo-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine-4-carboxylate
Description
Methyl 6-chloro-1-oxo-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine-4-carboxylate is a tricyclic heterocyclic compound featuring a fused pyrrolo[3,4-c]pyridine scaffold. Its structure includes a methyl ester group at position 4, a chlorine substituent at position 6, and a ketone group at position 1.
Properties
Molecular Formula |
C9H7ClN2O3 |
|---|---|
Molecular Weight |
226.61 g/mol |
IUPAC Name |
methyl 6-chloro-1-oxo-2,3-dihydropyrrolo[3,4-c]pyridine-4-carboxylate |
InChI |
InChI=1S/C9H7ClN2O3/c1-15-9(14)7-5-3-11-8(13)4(5)2-6(10)12-7/h2H,3H2,1H3,(H,11,13) |
InChI Key |
NEICVPHQAWTKOV-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C2CNC(=O)C2=CC(=N1)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 6-chloro-1-oxo-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine-4-carboxylate typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For example, the reaction of a suitable pyridine derivative with a chloroacetyl chloride in the presence of a base can lead to the formation of the desired pyrrolopyridine core. The final step often involves esterification to introduce the methyl ester group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as crystallization and chromatography to ensure the compound meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
Methyl 6-chloro-1-oxo-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be employed under basic or acidic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized pyrrolopyridine compounds.
Scientific Research Applications
Methyl 6-chloro-1-oxo-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine-4-carboxylate has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a lead compound for the development of new therapeutic agents.
Industry: It is used in the development of novel materials and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of methyl 6-chloro-1-oxo-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine-4-carboxylate involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may bind to and inhibit the activity of kinases, which play a crucial role in cell signaling pathways. This inhibition can result in the modulation of cellular processes such as proliferation and apoptosis.
Comparison with Similar Compounds
Table 1: Key Properties of Selected Pyrrolo[3,4-c]pyridine Derivatives
Pharmacological Implications
The target compound’s ester group and chlorine substituent position it as a promising candidate for antimycobacterial or antiviral applications. However, its pharmacokinetic profile may require optimization to address low plasma exposure observed in methylated analogs . Structural lessons from oxadiazole-containing derivatives (e.g., improved metabolic stability) suggest avenues for further modification .
Biological Activity
Methyl 6-chloro-1-oxo-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine-4-carboxylate is a nitrogen-containing heterocyclic compound that has garnered attention for its potential biological activities. This article delves into its biological properties, including antibacterial and antitubercular activities, as well as its molecular mechanisms.
Chemical Structure and Properties
- Molecular Formula : C9H7ClN2O
- Molecular Weight : 226.62 g/mol
- CAS Number : 2154343-28-7
The compound features a pyrrole ring fused with a pyridine structure, which is characteristic of many biologically active compounds. Its structural uniqueness contributes to its interaction with various biological targets.
Antibacterial Activity
Recent studies have highlighted the antibacterial potential of pyrrole derivatives, including this compound. The compound has been evaluated against several bacterial strains:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 3.12 - 12.5 µg/mL |
| Escherichia coli | 10 µg/mL |
| Mycobacterium tuberculosis | MIC values ranging from 0.5 - 4 µg/mL |
The compound exhibited potent activity particularly against Staphylococcus aureus, outperforming traditional antibiotics like ciprofloxacin in certain assays .
Antitubercular Activity
This compound has shown promising results in inhibiting Mycobacterium tuberculosis. A study reported that derivatives of this compound inhibited the ClpP1P2 peptidase in Mycobacterium tuberculosis with MIC values as low as 5 µM, indicating strong potential as an antitubercular agent .
The biological activity of this compound is attributed to its ability to interfere with essential bacterial processes:
- Inhibition of Protein Synthesis : The compound may disrupt ribosomal function or protein synthesis pathways.
- Targeting Enzymatic Pathways : It has been suggested that the compound inhibits key enzymes involved in bacterial metabolism and replication.
Case Studies and Research Findings
Several studies have focused on the synthesis and evaluation of derivatives based on the core structure of methyl 6-chloro-1-oxo-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine:
- Study on Antibacterial Activity : A series of pyrrole derivatives were synthesized and tested for their antibacterial properties against resistant strains of bacteria. The results indicated that modifications to the core structure could enhance potency significantly .
- Antitubercular Efficacy : In vitro studies demonstrated that certain derivatives exhibited lower MIC values than established antitubercular drugs like isoniazid and rifampicin, suggesting a viable alternative for treating drug-resistant tuberculosis strains .
Q & A
Q. What are the common synthetic routes for preparing pyrrolo[3,4-c]pyridine derivatives, and how do they apply to the target compound?
Pyrrolo[3,4-c]pyridine derivatives are typically synthesized via cyclization reactions or multicomponent coupling. For example, esterification of carboxylic acid intermediates with methanol under acidic conditions is a standard approach for introducing methyl ester groups, as seen in analogous compounds like methyl 6-chloro-1H-pyrrolo[2,3-b]pyridine-2-carboxylate . Key steps include:
- Cyclization : Using reagents like POCl₃ or PCl₃ to form the fused pyrrolo-pyridine core.
- Halogenation : Introducing chloro substituents via electrophilic substitution or nucleophilic displacement.
- Esterification : Employing methanol and catalytic sulfuric acid for carboxylate formation .
Q. What spectroscopic techniques are critical for characterizing the structural integrity of this compound?
- X-ray Crystallography : Resolves bond lengths and angles, as demonstrated for 4-chloro-1H-pyrrolo[2,3-d]pyrimidine (mean C–C bond length: 0.004 Å; R factor: 0.052) .
- ¹H NMR : Identifies substituent environments (e.g., δ 12.25 ppm for NH protons in similar pyrrolo-pyridines) .
- IR Spectroscopy : Confirms carbonyl (C=O, ~1646 cm⁻¹) and chloro (C–Cl, ~1092 cm⁻¹) groups .
Advanced Research Questions
Q. How can reaction conditions be optimized to mitigate competing pathways during synthesis?
Competing side reactions (e.g., over-halogenation or ester hydrolysis) are minimized by:
- Temperature Control : Maintaining ≤80°C during cyclization to prevent decomposition .
- Protecting Groups : Temporarily shielding reactive sites (e.g., hydroxyl or amino groups) using tert-butyl or benzyl groups, as seen in related pyrrolo-pyridazine syntheses .
- Catalyst Screening : Testing palladium catalysts (e.g., Pd(PPh₃)₄) for regioselective cross-coupling reactions .
Q. What computational methods are suitable for predicting the electronic properties of this compound?
- DFT Calculations : Model HOMO-LUMO gaps and charge distribution to predict reactivity. For example, studies on 4-chloro-1H-pyrrolo[2,3-d]pyrimidine used DFT to correlate crystallographic data with electronic profiles .
- Molecular Dynamics (MD) : Simulate solvent interactions to optimize solubility for biological assays .
Q. How should researchers resolve contradictions in spectral data (e.g., unexpected NMR splitting patterns)?
Contradictions often arise from dynamic processes like tautomerism or rotameric equilibria. Mitigation strategies include:
- Variable-Temperature NMR : Detects slow-exchange processes (e.g., NH proton exchange in DMSO-d₆ at 300 MHz) .
- 2D-COSY/HSQC : Assigns coupled protons and clarifies ambiguous peaks .
- Deuterated Solvent Screening : Compare spectra in CDCl₃ vs. DMSO-d₆ to identify solvent-dependent shifts .
Methodological Guidance for Experimental Design
Q. What steps ensure reproducibility in scaling up synthetic protocols?
- Purification : Use column chromatography with gradients (e.g., hexane/ethyl acetate) to isolate intermediates .
- Quality Control : Validate each step via LC-MS or TLC (Rf values ±0.05) .
- Yield Optimization : Adjust stoichiometry (e.g., 1.2 equivalents of chloro-substituting agents) to account for side reactions .
Q. How can researchers validate the biological relevance of this compound in drug discovery?
- Docking Studies : Target enzymes like kinases using AutoDock Vina, leveraging the compound’s pyrrolo-pyridine core as a hinge-binding motif .
- ADMET Profiling : Assess logP (via HPLC) and metabolic stability (e.g., microsomal assays) to prioritize lead candidates .
Data Contradiction Analysis
Q. How to address discrepancies between theoretical and experimental melting points?
- Impurity Analysis : Use DSC (Differential Scanning Calorimetry) to detect eutectic mixtures.
- Polymorphism Screening : Recrystallize from solvents like ethanol or acetonitrile to isolate stable polymorphs .
Q. Why might HPLC purity assays conflict with NMR integration values?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
